molecular formula C10H18O7P- B14066686 2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate CAS No. 102248-87-3

2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate

Cat. No.: B14066686
CAS No.: 102248-87-3
M. Wt: 281.22 g/mol
InChI Key: BGXSQHLZASLSIT-UHFFFAOYSA-M
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Description

2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate is an organic compound with the molecular formula C10H19O7P and a molecular weight of 282.23 g/mol . This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate typically involves the reaction of diethyl phosphite with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate is unique due to its versatile reactivity and wide range of applications in different fields. Its ability to undergo various chemical reactions and its potential in antimicrobial research make it a valuable compound in both academic and industrial settings .

Properties

CAS No.

102248-87-3

Molecular Formula

C10H18O7P-

Molecular Weight

281.22 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)-3-ethoxy-3-oxopropanoate

InChI

InChI=1S/C10H19O7P/c1-4-15-10(13)8(9(11)12)7-18(14,16-5-2)17-6-3/h8H,4-7H2,1-3H3,(H,11,12)/p-1

InChI Key

BGXSQHLZASLSIT-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CP(=O)(OCC)OCC)C(=O)[O-]

Origin of Product

United States

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